2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide is a heterocyclic compound that belongs to the class of pyrrolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate pyrrole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial process also emphasizes safety and environmental considerations, such as minimizing waste and using greener solvents .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the amino and carboxamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antiviral and anticancer agent, due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects in conditions like cancer and viral infections .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: Similar structure but with a nitrile group instead of a carboxamide group.
Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate: A derivative with additional ester and amide functionalities.
Uniqueness
The uniqueness of 2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carboxamide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxamide group, in particular, allows for versatile modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H7N5O2 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C7H7N5O2/c8-4(13)2-1-10-5-3(2)6(14)12-7(9)11-5/h1H,(H2,8,13)(H4,9,10,11,12,14) |
InChI Key |
PDNNVMBNUWELRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)C(=O)N |
Origin of Product |
United States |
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